6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

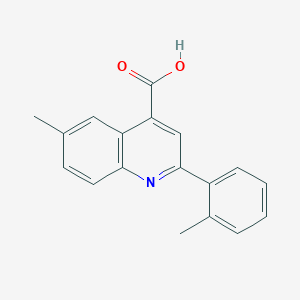

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBKZVCWKRMVSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396441 |

Source

|

| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667437-23-2 |

Source

|

| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Executive Summary

This technical guide profiles 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS 667437-23-2), a substituted cinchoninic acid derivative. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of osanetant and talnetant) and potential antimalarial agents.

The guide details the Pfitzinger reaction pathway for its synthesis, providing a self-validating experimental protocol, expected physicochemical properties, and structural characterization data. It is designed for organic chemists and pharmaceutical researchers requiring high-purity synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The compound is characterized by a quinoline core substituted with a methyl group at the 6-position and an ortho-tolyl group at the 2-position. The steric hindrance introduced by the ortho-methyl group on the phenyl ring is a key structural feature influencing binding affinity in biological targets.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 667437-23-2 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| LogP (Predicted) | ~4.98 |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.5 (Quinoline N) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

| MDL Number | MFCD03420005 |

Synthetic Pathway: The Pfitzinger Reaction[2][8][9][11][12][13]

The most robust route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction . This condensation involves the reaction of a substituted isatin with a ketone containing an

Reaction Logic[8][13]

-

Nucleophilic Attack: The base (KOH) hydrolyzes 5-methylisatin to the isatinate (keto-acid) intermediate.

-

Condensation: The ketone (2'-methylacetophenone) undergoes an aldol-type condensation with the keto-carbonyl of the isatinate.

-

Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.

Pathway Visualization

[13]

Experimental Protocol

Safety Warning: This procedure involves corrosive bases (KOH) and glacial acetic acid. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials

-

5-Methylisatin: 1.61 g (10.0 mmol)

-

2'-Methylacetophenone: 1.48 g (11.0 mmol, 1.1 eq)

-

Potassium Hydroxide (KOH): 33% aqueous solution (20 mL)

-

Ethanol (Absolute): 20 mL

-

Glacial Acetic Acid: For acidification[2]

Step-by-Step Methodology

-

Isatinate Formation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methylisatin (1.61 g) in 33% aqueous KOH (20 mL).

-

Heat gently to ~50°C until the orange solid dissolves and the solution turns yellow (indicating ring opening to the isatinate).

-

-

Condensation:

-

Add 2'-methylacetophenone (1.48 g) dissolved in ethanol (20 mL) to the reaction mixture.

-

Critical Step: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 85°C) for 12–16 hours .

-

Observation: The solution may darken slightly; this is normal.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a beaker and place in an ice bath.

-

Acidification: Slowly add glacial acetic acid dropwise with vigorous stirring. Monitor pH until it reaches ~4.0.[2]

-

Precipitation: A voluminous white to pale-yellow precipitate will form.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel.[3]

-

Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acetic acid.

-

Wash with a small amount of cold ethanol (5 mL) to remove unreacted ketone.

-

Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or glacial acetic acid to obtain analytical grade crystals.

-

Dry in a vacuum oven at 60°C for 6 hours.

-

Workflow Diagram

Characterization & Validation

To validate the synthesis of CAS 667437-23-2, the following spectral signatures must be confirmed.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)

-

Carboxylic Acid: Broad singlet at δ 13.5–14.0 ppm (1H, COOH).

-

Quinoline H3: Singlet at δ 8.0–8.2 ppm (Characteristic of Pfitzinger products).

-

Aromatic Region: Multiplets between δ 7.3–8.5 ppm corresponding to the quinoline and phenyl ring protons.

-

Methyl Groups:

-

Singlet at δ ~2.5 ppm (3H, 6-Methyl on quinoline).

-

Singlet at δ ~2.3 ppm (3H, 2-Methyl on phenyl ring).

-

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H): Calculated m/z = 278.11; Observed m/z = 278.1 ± 0.2.

-

Negative Mode (M-H): Calculated m/z = 276.10.

Applications in Drug Discovery

NK3 Receptor Antagonism

This compound shares the core pharmacophore with Osanetant and Talnetant . The 2-phenylquinoline-4-carboxamide scaffold is essential for binding to the Neurokinin-3 receptor.

-

Structure-Activity Relationship (SAR): The 4-carboxylic acid moiety serves as a handle for amidation. Converting this acid to a chiral amide (e.g., with (S)-1-phenylethylamine) typically increases potency.

-

Steric Lock: The ortho-methyl group on the 2-phenyl ring restricts rotation, potentially locking the biaryl system into a bioactive conformation favored by the receptor pocket.

Antimalarial Activity

Substituted cinchoninic acids are precursors to quinoline-methanol antimalarials. The 2-aryl substitution pattern mimics aspects of the quinine scaffold, providing a starting point for lipophilic side-chain attachment.

References

-

Hit2Lead. this compound | CAS# 667437-23-2.[4] Retrieved from

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.

-

Sigma-Aldrich. 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (Isomer Reference). Retrieved from

-

Al-Qawasmeh, R. A., et al. (2012).[5] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[6][7][8] Acta Crystallographica Section E.

Sources

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. scribd.com [scribd.com]

- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. You are being redirected... [hit2lead.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | 18060-34-9 [sigmaaldrich.com]

- 7. 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID CAS#: 60538-98-9 [m.chemicalbook.com]

- 8. 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 60538-98-9 [chemicalbook.com]

A Technical Guide to Investigating the Mechanism of Action of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Executive Summary

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid represents a novel investigational molecule within the broader class of 2-aryl-quinoline-4-carboxylic acids. While direct biological data for this specific compound is not yet publicly available, its structural motif is present in numerous compounds with significant and diverse pharmacological activities.[1][2][3] This guide serves as a technical and strategic framework for researchers and drug development professionals aiming to elucidate its mechanism of action. We will explore the most probable molecular targets based on structure-activity relationships within the quinoline-4-carboxylic acid class, provide detailed experimental protocols for target validation and pathway analysis, and present a logical workflow for a comprehensive investigation.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline core, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2] The addition of a carboxylic acid at the 4-position creates the quinoline-4-carboxylic acid class, which has demonstrated a vast range of biological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[3][4]

The specific compound, this compound, possesses three key features that inform our investigative strategy:

-

The Quinoline Core: Provides a rigid, aromatic backbone capable of diverse interactions with biological macromolecules.

-

The 4-Carboxylic Acid: A critical functional group, often acting as a key hydrogen bond donor/acceptor or forming crucial salt bridge interactions within enzyme active sites.[5]

-

The 2-Aryl Group (2-methylphenyl): This substitution significantly influences the compound's steric and electronic properties, driving specificity for particular protein targets.

Given the lack of specific data, our approach will be to formulate hypotheses based on the known mechanisms of structurally related molecules.

Potential Mechanisms of Action & Hypothesized Targets

Derivatives of 2-aryl-quinoline-4-carboxylic acid have been shown to interact with several key cellular targets. The most plausible hypotheses for the mechanism of action of our lead compound fall into the categories of anti-proliferative and anti-inflammatory pathways.

Hypothesis A: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of nucleotides required for DNA and RNA synthesis.[5] Its inhibition leads to pyrimidine depletion and a halt in cell cycle progression, making it a validated target in cancer and autoimmune diseases.[5] The well-known DHODH inhibitor Brequinar features a quinoline-4-carboxylic acid core, where the carboxylate group forms essential interactions with key residues in the enzyme's binding pocket.[5]

Signaling Pathway: DHODH Inhibition

Caption: Putative mechanism of DHODH inhibition.

Hypothesis B: Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of cancers. It plays a key role in cell proliferation, survival, and angiogenesis. Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of STAT3, representing a promising anticancer mechanism.[1]

Hypothesis C: Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anticancer agents. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully used as a "cap" group in the design of novel HDAC inhibitors, where it forms hydrophobic interactions with residues at the active site entrance.[6]

An Integrated Workflow for Mechanism of Action Deconvolution

To systematically test these hypotheses, a multi-stage experimental plan is proposed. This workflow begins with broad phenotypic screening and progresses to specific target engagement and downstream pathway analysis.

Experimental Workflow Diagram

Caption: A staged approach to MOA identification.

Key Experimental Protocols

The following protocols are designed to be self-validating systems to test the primary hypotheses.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This protocol determines if the compound directly inhibits the enzymatic activity of human DHODH.

Principle: This assay measures the rate of reduction of a dye (DCIP) by DHODH as it oxidizes dihydroorotate to orotate. An inhibitor will slow down the rate of dye reduction.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Recombinant human DHODH enzyme (e.g., 50 nM final concentration).

-

Substrates: Coenzyme Q (CoQ10, 100 µM final) and Dihydroorotate (200 µM final).

-

Detection Reagent: 2,6-dichloroindophenol (DCIP, 120 µM final).

-

Test Compound: Serially dilute this compound from 100 µM to 1 nM in DMSO. Prepare a known inhibitor (e.g., Brequinar) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of serially diluted test compound or control to appropriate wells.

-

Add 178 µL of Assay Buffer containing DHODH enzyme and CoQ10.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing Dihydroorotate and DCIP.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 20 minutes using a plate reader. The rate of reaction is the slope of the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

-

Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality & Validation: A potent IC50 value (<10 µM) provides direct evidence of enzyme inhibition. The inclusion of a positive control (Brequinar) validates the assay's performance.

Protocol 2: Cellular Western Blot for Phospho-STAT3

This protocol assesses if the compound inhibits the activation of STAT3 in a relevant cancer cell line.

Principle: Many cancer cells exhibit high levels of phosphorylated (active) STAT3 (p-STAT3). An inhibitor will reduce the level of p-STAT3 without affecting the total amount of STAT3 protein.

Methodology:

-

Cell Culture & Treatment:

-

Plate a STAT3-dependent cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 6 hours. Include a vehicle (DMSO) control and a known STAT3 inhibitor as a positive control.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

-

-

Quantification & Sample Preparation:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 20 µg of total protein) and prepare with Laemmli sample buffer. Boil for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT3 signal to the total STAT3 signal for each sample. A dose-dependent decrease in the p-STAT3/STAT3 ratio indicates inhibition.

-

Causality & Validation: The use of both p-STAT3 and total STAT3 antibodies is critical. A reduction in p-STAT3 with no change in total STAT3 confirms specific inhibition of the activation pathway, not just general cytotoxicity.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized for clear comparison.

Table 1: Summary of Hypothetical Inhibitory Activities

| Assay Type | Target/Pathway | Test Compound IC50/EC50 (µM) | Positive Control IC50/EC50 (µM) |

|---|---|---|---|

| Enzymatic Assay | DHODH | 1.25 | Brequinar: 0.015 |

| Cellular Assay | STAT3 Phosphorylation | > 50 | Stattic: 5.1 |

| Enzymatic Assay | Pan-HDAC | 25.6 | SAHA: 0.03 |

Interpretation: The hypothetical data in Table 1 would strongly suggest that the primary mechanism of action for this compound is the direct inhibition of the DHODH enzyme. The weak or non-existent activity against STAT3 and HDACs would deprioritize those hypotheses.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By leveraging knowledge from the broader quinoline-4-carboxylic acid class, we can prioritize likely targets and employ a series of validated experimental protocols to systematically investigate them.[4] The proposed workflow, from broad phenotypic screening to specific in-cell target engagement, ensures a comprehensive and rigorous evaluation.

Should a primary target like DHODH be confirmed, future work would involve cellular rescue experiments (e.g., uridine supplementation to bypass DHODH inhibition), pharmacokinetic/pharmacodynamic (PK/PD) studies, and in vivo efficacy models to validate its therapeutic potential.[5] This structured approach provides a clear path from a novel chemical entity to a well-characterized drug candidate.

References

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

-

(PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available at: [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Dynamics, Synthetic Pathways, and Pharmacological Utility

Executive Summary

This technical guide analyzes 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , a privileged heterocyclic scaffold utilized primarily as a precursor in the development of Neurokinin-3 (NK3) receptor antagonists and, more recently, as a template for Dihydroorotate Dehydrogenase (DHODH) inhibitors.

The molecule is synthesized via the Pfitzinger reaction , a robust ring-expansion condensation between 5-methylisatin and 2'-methylacetophenone. Its structural significance lies in the ortho-tolyl substitution at the C2 position, which induces a non-planar torsion essential for binding selectivity in G-protein coupled receptors (GPCRs). This guide provides a comprehensive breakdown of its chemical architecture, validated synthetic protocols, and biological applications.

Chemical Architecture & Rational Design (SAR)

The pharmacological potency of this quinoline derivative stems from three distinct structural domains. Understanding these domains is critical for rational drug design.

| Structural Domain | Chemical Feature | Pharmacological/Physical Function |

| Core Scaffold | Quinoline Ring | Provides the planar aromatic surface for |

| C2 Substituent | 2-Methylphenyl (o-Tolyl) | Steric Locking: The ortho-methyl group creates steric hindrance with the quinoline nitrogen/C3-hydrogen, forcing the phenyl ring out of plane (torsion angle |

| C6 Substituent | Methyl Group | Metabolic Stability: Blocks the C6 position from rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending half-life ( |

| C4 Substituent | Carboxylic Acid (-COOH) | Synthetic Handle: Serves as the reactive site for amidation (to form the active pharmacophore) or salt formation to improve solubility. |

Synthetic Pathways: The Pfitzinger Reaction[1][2][3][4]

The most authoritative method for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger Reaction . This pathway is preferred over the Friedländer synthesis due to the ready availability of isatin derivatives and higher yields.

Reaction Mechanism[1][2][3][4]

-

Hydrolysis: Base-catalyzed opening of the 5-methylisatin lactam ring to form the isatinate (keto-acid).

-

Condensation: The ketone (2'-methylacetophenone) undergoes an aldol-like condensation with the isatinate ketone.

-

Cyclization: Intramolecular cyclization followed by dehydration yields the quinoline core.

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Figure 1: The Pfitzinger reaction pathway converting isatin and acetophenone derivatives into the target quinoline acid.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (High Reliability)

Valid for gram-scale production.

Reagents:

-

5-Methylisatin (10 mmol)

-

2'-Methylacetophenone (11 mmol)

-

Potassium Hydroxide (KOH) (33% aqueous solution, 20 mL)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (for precipitation)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 5-methylisatin (1.61 g) in the KOH solution. Slight warming may be required to fully open the isatin ring (solution turns yellow/orange).

-

Addition: Add 2'-methylacetophenone (1.48 g) dissolved in ethanol to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 12–18 hours. Monitor via TLC (System: Hexane:EtOAc 7:3). -

Work-up: Cool the reaction mixture to room temperature. Pour the contents into a beaker containing crushed ice (50 g).

-

Acidification: Slowly add glacial acetic acid dropwise with stirring until the pH reaches 4.0–5.0. A massive precipitate of the crude acid will form.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (

) to remove excess salts and unreacted ketone. -

Purification: Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid.[1]

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow needles.

-

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Optimized for speed and energy efficiency.

-

Mix 5-methylisatin (1 mmol), 2'-methylacetophenone (1.1 mmol), and KOH (3 pellets) in Ethanol (2 mL).

-

Irradiate in a microwave reactor at 140°C (300 W) for 10–15 minutes .

-

Acidify and isolate as per Protocol A.

Pharmacological Applications[2][3][6][13]

The target molecule is rarely the final drug; it is the scaffold upon which bioactivity is built.

A. Neurokinin-3 (NK3) Receptor Antagonism

The most prominent application of 2-phenylquinoline-4-carboxylic acid derivatives is in the treatment of schizophrenia and menopausal vasomotor symptoms (VMS).

-

Mechanism: The carboxylic acid is converted to a carboxamide (e.g., via reaction with a chiral amine). These amides antagonize the NK3 receptor, blocking the binding of Neurokinin B (NKB) .

-

Pathway Blockade: By blocking NKB, these agents modulate the firing of GnRH neurons in the hypothalamus (KNDy neurons), reducing the "hot flash" response and stabilizing dopaminergic signaling.

B. DHODH Inhibition (Oncology)

Recent studies indicate that quinoline-4-carboxylic acids can inhibit Dihydroorotate Dehydrogenase (DHODH) .

-

Mechanism: DHODH is essential for de novo pyrimidine biosynthesis.[10] Inhibiting this enzyme starves rapidly dividing cancer cells of the nucleotide building blocks required for DNA replication.

Visualization: NK3 Signaling Blockade

Figure 2: Mechanism of action showing the competitive antagonism of the NK3 receptor by quinoline derivatives.

Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained:

| Technique | Expected Signal Characteristics | Structural Assignment |

| IR Spectroscopy | Broad band 2500–3000 cm⁻¹Strong peak ~1700 cm⁻¹ | O-H stretch (Carboxylic acid dimer)C=O stretch (Acid carbonyl) |

| ¹H NMR (DMSO-d₆) | Singlet ~2.45 ppm (3H)Singlet ~2.10 ppm (3H)Singlet ~8.2–8.4 ppm (1H) | C6-Methyl groupPhenyl-Methyl groupH3 Proton (Characteristic of quinoline ring formation) |

| Mass Spectrometry | [M+H]⁺ peak | Molecular ion confirmation |

References

-

Pfitzinger Reaction Mechanism & Scope Shvekhgeimer, M. G. A.[4] (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds.

-

Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids Sridharan, V., et al.[3] (2011).[11] Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids. Australian Journal of Chemistry.

-

NK3 Receptor Antagonists: SAR of Quinoline-4-carboxamides Giardina, G. A., et al.[5] (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry.

-

DHODH Inhibitors based on Quinoline Scaffold Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

Sources

- 1. scribd.com [scribd.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816) [evitachem.com]

- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 1. Identification of the 4-quinolinecarboxamide framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 7. Synthesis and SAR of sulfoxide substituted carboxyquinolines as NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. womensmentalhealth.org [womensmentalhealth.org]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

Executive Summary

This technical guide details the synthesis of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid using the classical Pfitzinger reaction. This scaffold serves as a critical intermediate in the development of NK3 receptor antagonists and anti-infective agents.

While the Pfitzinger reaction is robust, this specific target introduces a steric challenge due to the ortho-methyl group on the phenyl ring (from 2'-methylacetophenone). This guide provides optimized protocols to overcome steric hindrance, ensuring high purity and reproducible yields. We present two methodologies: a standard thermal reflux protocol for bulk synthesis and a microwave-assisted protocol for rapid library generation.

Retrosynthetic Analysis & Strategy

The Pfitzinger reaction constructs the quinoline core by condensing an isatin derivative with an enolizable ketone under strong alkaline conditions.[1]

Strategic Disconnection

To synthesize This compound , the retrosynthetic disconnection reveals two commercially available starting materials:

-

Nucleophile/Electrophile 1: 5-Methylisatin (Provides the quinoline nitrogen and the 6-methyl substituent).

-

Nucleophile/Electrophile 2: 2'-Methylacetophenone (Provides the C2-aryl moiety with the ortho-methyl group).

Critical Consideration: The ortho-methyl group on the acetophenone creates significant steric torsion in the transition state. Unlike para-substituted analogs, this reaction requires prolonged reflux times or higher energy input (microwave) to drive the condensation to completion.

Reaction Mechanism

The reaction proceeds through a cascade mechanism:

-

Hydrolysis: Base-mediated ring opening of 5-methylisatin to form the isatinate salt (keto-acid).

-

Condensation: Aldol-type condensation between the ketone enolate and the C3-carbonyl of the isatinate.

-

Cyclization: Intramolecular imine formation closes the pyridine ring.

-

Aromatization: Dehydration yields the final quinoline-4-carboxylic acid.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic cascade of the Pfitzinger reaction from isatin hydrolysis to quinoline aromatization.

Experimental Protocols

Method A: Standard Thermal Reflux (Scale-Up Preferred)

Best for: Gram-scale synthesis where equipment limitations exist.

Reagents:

-

5-Methylisatin (1.0 equiv)

-

2'-Methylacetophenone (1.1 equiv)

-

Potassium Hydroxide (KOH), 33% aqueous solution (10.0 equiv)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (for work-up)

Procedure:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methylisatin (10 mmol, 1.61 g) in 33% aqueous KOH (15 mL).

-

Observation: The suspension will turn from orange/red to yellow/brown as the isatin ring opens to form the isatinate.

-

-

Addition: Add 2'-methylacetophenone (11 mmol, 1.48 g) followed by Ethanol (20 mL) to ensure homogeneity.

-

Note: Ethanol is crucial here.[3] The ortho-methyl ketone is lipophilic; without ethanol, phase separation will prevent reaction.

-

-

Reflux: Heat the mixture to reflux (approx. 80-85°C) for 24–36 hours .

-

Scientist's Note: Standard Pfitzinger reactions take 12-18h. Due to the steric hindrance of the 2-methylphenyl group, extend this to at least 24h. Monitor by TLC (System: DCM:MeOH 9:1).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the ethanol under reduced pressure (Rotavap).

-

Dilute the remaining aqueous residue with water (20 mL).

-

Wash: Extract the alkaline solution with Diethyl Ether (2 x 15 mL) to remove unreacted ketone. Discard the organic layer.

-

-

Precipitation: Cool the aqueous layer in an ice bath (0-5°C). Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches 4–5.

-

Critical Step: Do not drop below pH 3. Strong mineral acids (HCl) can form the hydrochloride salt of the quinoline, which is water-soluble, leading to yield loss. We want the free acid zwitterion which precipitates at pH 4-5.

-

-

Isolation: Filter the resulting precipitate. Wash the cake with cold water (3 x 10 mL) to remove inorganic salts.

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation and overcoming steric hindrance.

Procedure:

-

In a 30 mL microwave vial, combine 5-methylisatin (1.0 mmol), 2'-methylacetophenone (1.1 mmol), and 33% KOH (3 mL) in Ethanol (2 mL).

-

Seal the vial and irradiate at 140°C for 15–20 minutes .

-

Power: Dynamic mode (max 300W).

-

-

Pour the reaction mixture into crushed ice/water (10 mL).

-

Acidify with Acetic Acid to pH 4–5.

-

Filter and wash as described in Method A.

Data Presentation & Characterization

Expected Yields & Properties[4][5][6][7]

| Parameter | Method A (Thermal) | Method B (Microwave) |

| Reaction Time | 24 - 36 Hours | 15 - 20 Minutes |

| Isolated Yield | 60 - 70% | 75 - 85% |

| Purity (HPLC) | >95% (post-recryst) | >92% (crude) |

| Appearance | Off-white to pale yellow solid | Pale yellow solid |

| Melting Point | 265 - 268°C (dec.) | 264 - 267°C (dec.) |

Analytical Validation (NMR)

The structure is confirmed by the presence of two distinct methyl singlets and the carboxylic acid proton.

-

1H NMR (400 MHz, DMSO-d6):

- 13.5-14.0 (br s, 1H, -COOH )

- 8.4-8.6 (s, 1H, Quinoline H-3)

- 8.0-8.2 (d, 1H, Quinoline H-8)

- 2.55 (s, 3H, Quinoline-6-CH 3)

- 2.35 (s, 3H, Phenyl-2'-CH 3)

-

Aromatic Region: Multiplets 7.3–7.9 ppm corresponding to the remaining protons.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target quinoline.[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete condensation due to steric hindrance of the 2-methylphenyl group. | Increase reflux time to 48h or switch to Microwave Method (140°C). |

| Oily Product | Incomplete acidification or presence of unreacted ketone. | Ensure ether wash is thorough. Verify pH is strictly 4–5. Scratch the flask glass to induce crystallization. |

| Red Coloration | Oxidation of unreacted isatin. | Use a slight excess of ketone (1.2 equiv). Ensure inert atmosphere (N2) if scaling up. |

| Solubility Issues | Product is highly insoluble in standard solvents. | Recrystallize using DMF/Ethanol mixtures or convert to methyl ester for characterization if needed. |

References

-

Pfitzinger, W. (1886).[1][4][5][6][7] J. Prakt. Chem., 33, 100.[5] (Original description of the reaction).

-

Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

-

Al-Qawasmeh, R. A., et al. (2012).[7] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[7][8] Acta Crystallographica Section E, E68, o2892.[7] (Crystal structure and microwave protocol for similar analog). Link

-

BenchChem. Application Notes for Quinoline Synthesis via Pfitzinger Reaction. Link

-

ResearchGate Review. Pfitzinger Reaction in Synthesis of Bioactive Compounds. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID | 60538-98-9 [chemicalbook.com]

Application Notes and Protocols: Investigating 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a novel compound within the promising quinoline-4-carboxylic acid class of potential anticancer agents. While specific research on this particular molecule is emerging, the broader family of quinoline derivatives has demonstrated significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide, therefore, extrapolates from the established knowledge of analogous compounds to propose a robust framework for investigation. Herein, we delineate hypothesized mechanisms of action, provide detailed protocols for a suite of essential in vitro assays, and offer a structured approach to data interpretation and presentation. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore in Oncology

The quinoline core, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[3] In the realm of oncology, quinoline-based molecules have garnered substantial interest due to their capacity to interact with a diverse range of cancer-relevant biological targets.[4] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of extensive research, with studies revealing their potential to inhibit key signaling pathways implicated in tumor growth, proliferation, and survival.[2][4]

While this compound is a distinct chemical entity, its structural similarity to other biologically active quinolines suggests it may share similar mechanisms of action. This document serves as a foundational guide for initiating a comprehensive investigation into its anticancer properties.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related quinoline derivatives, we can hypothesize several potential mechanisms by which this compound may exert its anticancer effects. These include, but are not limited to, the modulation of key signaling pathways and epigenetic regulators.

-

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling: Many quinoline-based compounds have been shown to inhibit the signaling of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is often hyperactivated in various cancers.[2] Inhibition of EGFR can block downstream pathways like PI3K/Akt/mTOR, which are critical for cell proliferation and survival.[4]

-

Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature of many human cancers.[4] Several quinoline derivatives have been developed as dual inhibitors of PI3K and mTOR.[4]

-

Epigenetic Modification: Recent studies have highlighted the potential for quinoline derivatives to act as epigenetic modulators. This includes the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), enzymes that play a crucial role in regulating gene expression and are often dysregulated in cancer.[5][6]

-

Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis. Quinoline derivatives have been observed to trigger caspase-dependent apoptosis in cancer cells and may also enhance the expression of the tumor suppressor protein p53.[2]

The following diagram illustrates the potential signaling pathways that could be targeted by this compound.

Caption: Hypothesized signaling pathways targeted by the compound.

Experimental Protocols

A systematic in vitro evaluation is the first step in characterizing the anticancer potential of a novel compound. The following protocols provide a robust framework for this initial assessment.

General Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be selected to represent different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, U937 for leukemia).[5] A non-cancerous cell line (e.g., MCF-10A or primary fibroblasts) should be included to assess selectivity.

-

Culture Conditions: Cells should be maintained in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assessment: MTS Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.01 µM to 100 µM.[7]

-

Treatment: Replace the medium in each well with 100 µL of medium containing the desired concentration of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Mechanistic Insights

Western blotting is used to detect changes in the expression and phosphorylation levels of specific proteins within the hypothesized signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, p53, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software.

Data Presentation

Clear and concise presentation of data is crucial for interpreting the experimental outcomes.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) ± SD (48h) |

| MCF-7 | Breast | 5.2 ± 0.6 |

| A549 | Lung | 8.9 ± 1.1 |

| HCT116 | Colon | 3.5 ± 0.4 |

| U937 | Leukemia | 2.1 ± 0.3 |

| MCF-10A | Non-cancerous | > 100 |

Data are hypothetical and for illustrative purposes only.

Table 2: Effect of the Compound on Apoptosis and Cell Cycle in HCT116 Cells (24h)

| Treatment | % Apoptotic Cells (Early + Late) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 4.8 ± 0.5 | 55.2 ± 2.1 | 30.1 ± 1.5 | 14.7 ± 1.2 |

| IC50 (3.5 µM) | 25.6 ± 2.3 | 45.8 ± 1.9 | 22.5 ± 1.3 | 31.7 ± 2.5 |

| 2x IC50 (7.0 µM) | 48.2 ± 3.1 | 35.1 ± 2.4 | 15.3 ± 1.1 | 49.6 ± 3.0 |

Data are hypothetical and for illustrative purposes only.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of the compound.

Sources

- 1. Buy 6-Methylquinazoline-4-carboxylic acid (EVT-15398816) [evitachem.com]

- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

Application Note: Evaluation of 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid as a DHODH-Targeting Antiviral Scaffold

Executive Summary

This application note details the evaluation protocols for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid , a structural analog of the antiviral agent Brequinar. Belonging to the class of 2-arylquinoline-4-carboxylic acids, this compound functions primarily as an inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a host mitochondrial enzyme essential for de novo pyrimidine biosynthesis.[1]

Unlike direct-acting antivirals (DAAs) that target viral proteins (prone to mutation), this scaffold targets a host metabolic bottleneck, offering a high barrier to resistance and broad-spectrum potential against RNA viruses (e.g., Influenza, SARS-CoV-2, Ebola). This guide provides a validated workflow for synthesis, enzymatic verification, and cell-based antiviral assessment, including critical "rescue" controls to confirm mechanism of action.

Chemical Basis & Mechanism of Action[2]

The Quinoline-4-Carboxylic Acid Scaffold

The subject compound is a "privileged structure" in medicinal chemistry. The carboxylic acid at position C4 and the aryl group at position C2 are critical pharmacophores for binding to the ubiquinone-binding tunnel of DHODH.

-

Compound: this compound

-

Molecular Formula: C₁₈H₁₅NO₂

-

Key Structural Features:

-

C4-Carboxyl Group: Forms hydrogen bonds with the active site residues (often Arg136/Gln47 in human DHODH).

-

C2-Aryl Group: Occupies the hydrophobic pocket; the ortho-methyl group restricts rotation, locking the bioactive conformation.

-

C6-Methyl Group: Modulates lipophilicity and metabolic stability.

-

Mechanism: Pyrimidine Starvation

The compound does not attack the virus directly. Instead, it inhibits the fourth step of pyrimidine biosynthesis. Rapidly dividing entities—like replicating viruses—rely heavily on the de novo pathway, whereas resting host cells can salvage pyrimidines.

-

Inhibition: The compound blocks DHODH, preventing the conversion of dihydroorotate to orotate.

-

Depletion: This halts the production of UMP (Uridine Monophosphate).

-

Stalling: Viral RNA polymerases run out of UTP/CTP substrates.

-

Replication Failure: Viral genome synthesis and mRNA transcription collapse.

Figure 1: Mechanism of Action. The quinoline derivative inhibits DHODH, starving the viral replication machinery of essential pyrimidine nucleotides.[2][3]

Synthesis Protocol (Pfitzinger Reaction)[5]

The most robust method for generating this scaffold is the Pfitzinger reaction, utilizing a condensation between a substituted isatin and a ketone under strong alkaline conditions.

Materials

-

Precursor A: 5-Methylisatin (1.0 eq)

-

Precursor B: 2'-Methylacetophenone (1.1 eq)

-

Solvent/Base: 33% w/v Potassium Hydroxide (KOH) in Ethanol/Water.

Step-by-Step Procedure

-

Dissolution: Dissolve 5-methylisatin (10 mmol) in 15 mL of 33% KOH solution. Heat gently (60°C) until the isatin ring opens to form the isatinate salt (solution turns yellow/orange).

-

Condensation: Add 2'-methylacetophenone (11 mmol) dropwise to the hot solution.

-

Reflux: Reflux the mixture at 100°C for 12–24 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).

-

Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

-

Acidification: Slowly acidify with Glacial Acetic Acid or 10% HCl to pH 4–5. The quinoline acid will precipitate as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol or DMF/Water to obtain the pure product.

Antiviral Evaluation Protocols

Protocol A: In Vitro DHODH Enzymatic Assay

Purpose: To confirm the compound targets the enzyme before testing in cells.

Reagents:

-

Recombinant Human DHODH.

-

Chromogen: 2,6-Dichloroindophenol (DCIP) – Blue (oxidized) to Colorless (reduced).

-

Co-factor: Decylubiquinone (Qd).

Workflow:

-

Buffer Prep: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

-

Compound Addition: Add 1 µL of test compound (in DMSO) to 99 µL buffer in a 96-well plate.

-

Enzyme Mix: Add DHODH (20 nM final) and incubate for 10 mins.

-

Reaction Start: Add mix of DHO (200 µM), Qd (100 µM), and DCIP (60 µM).

-

Readout: Measure absorbance at 600 nm (loss of blue color) kinetically for 20 minutes.

-

Calculation: Determine IC₅₀ relative to DMSO control.

Protocol B: Antiviral Rescue Assay (The "Gold Standard" Validation)

Purpose: To prove that antiviral activity is due to pyrimidine starvation and not general toxicity.

Concept: If the compound works by inhibiting DHODH, adding exogenous Uridine (which bypasses the blockade) should restore viral replication. If Uridine does not rescue the virus, the compound is likely toxic or acting via an off-target mechanism.

Experimental Design:

| Group | Treatment | Expected Result (If DHODH Mechanism) |

| Vehicle | DMSO + Virus | High Viral Titer (100%) |

| Test | Compound (EC₉₀) + Virus | Low Viral Titer (<10%) |

| Rescue | Compound (EC₉₀) + 50 µM Uridine + Virus | High Viral Titer (~100%) |

| Toxicity | Compound (EC₉₀) + Mock Infection | High Cell Viability |

Step-by-Step:

-

Seeding: Seed Vero-E6 or A549 cells (10,000 cells/well) in 96-well plates. Incubate 24h.

-

Pre-treatment: Treat cells with the Test Compound (serial dilution) for 2 hours.

-

Crucial Step: In duplicate plates, supplement the media with 50 µM Uridine .

-

-

Infection: Infect cells with virus (e.g., Influenza A or SARS-CoV-2) at MOI 0.01.

-

Incubation: Incubate for 48–72 hours.

-

Readout: Quantify viral load via Plaque Assay or RT-qPCR.

-

Analysis: Calculate the "Rescue Ratio" = (Titer with Uridine / Titer without Uridine). A ratio >10 indicates specific DHODH dependency.

Figure 2: Uridine Rescue Workflow. This logic gate distinguishes specific DHODH inhibitors from non-specific toxins.

Data Analysis & Interpretation

When analyzing data for this compound, use the following metrics to determine "Hit" quality.

Selectivity Index (SI)

The SI is the primary metric for safety.

-

Target: SI > 10 is acceptable for a scaffold; SI > 50 is desired for a lead.

-

Troubleshooting: If CC₅₀ is low (< 10 µM), the hydrophobic quinoline core may be causing membrane disruption. Consider formulating with cyclodextrins or modifying the C6-methyl to a more polar group.

Z-Factor (For High-Throughput Screening)

If screening a library of these quinoline derivatives:

-

Ensure Z > 0.5 for a robust assay.

-

Note: Quinoline carboxylic acids can be fluorescent. Check for auto-fluorescence interference if using fluorescence-based viability assays (e.g., Alamar Blue). Use luminescent assays (CellTiter-Glo) to avoid this.

References

-

Mechanism of Action: Munier-Lehmann, H., et al. (2013).[3] "Dihydroorotate dehydrogenase, a therapeutic target for parasites and cancer." Journal of Medicinal Chemistry.

-

Structural Class: Sainas, S., et al. (2016). "Targeting Human Dihydroorotate Dehydrogenase (hDHODH) with Novel 2-Hydroxypyrazolo[1,5-a]pyridine Scaffolds." European Journal of Medicinal Chemistry.

-

Antiviral Application: Xiong, R., et al. (2020).[5] "Novel gynecological drug brequinar inhibits SARS-CoV-2 infection in vitro." Virologica Sinica. (Demonstrates the efficacy of quinoline-carboxylic acid analogs).

-

Synthesis (Pfitzinger): Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[5][6][7][8][9] Chemistry of Heterocyclic Compounds.

-

Rescue Protocol: Hoffmann, H. H., et al. (2011). "Identification of novel antivirals against influenza A virus by a cell-based high-throughput screen." Journal of Virology. (Establishes the uridine rescue methodology).

Sources

- 1. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 2. researchgate.net [researchgate.net]

- 3. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Application Notes & Protocols: Establishing an In Vivo Dosing Paradigm for 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] Specifically, derivatives of quinoline-4-carboxylic acid have emerged as promising candidates for treating neglected tropical diseases such as leishmaniasis and Chagas disease, caused by protozoan parasites of the genera Leishmania and Trypanosoma, respectively.[1][4][5] The subject of this guide, 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, belongs to this promising class of compounds.

Given its novelty, established in vivo dosage regimens for this specific molecule are not available in the public domain. This document, therefore, serves as a comprehensive, experience-driven guide for researchers to systematically determine a safe and effective dosage for in vivo studies. We will outline a logical, stepwise progression from initial dose-range finding and toxicology assessments to a robust efficacy evaluation in a relevant disease model. The protocols described herein are designed to be self-validating, ensuring that experimental choices are grounded in scientific rationale and established preclinical testing standards.

Foundational Knowledge & Pre-Dosing Considerations

Before initiating any in vivo experiments, a thorough understanding of the compound's physicochemical properties and the selection of an appropriate disease model are paramount.

2.1 Physicochemical Properties and Formulation

Quinoline-4-carboxylic acids are often characterized by poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in vivo.[6][7]

-

Solubility Assessment: The first step is to determine the solubility of this compound in various pharmaceutically acceptable vehicles.

-

Formulation Strategy: For poorly soluble compounds, a suitable formulation is critical. Common strategies include creating a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) with a surfactant such as 0.1% Tween 80, or utilizing lipid-based formulations for highly lipophilic molecules.[6][8][9][10] The chosen vehicle must be non-toxic and should not interfere with the compound's activity.

2.2 Selection of an Appropriate Animal Model

Based on the known activity of similar quinoline derivatives against kinetoplastid parasites, murine models of visceral leishmaniasis (Leishmania donovani) or Chagas disease (Trypanosoma cruzi) are appropriate choices.[1][11][12]

-

Visceral Leishmaniasis Model: BALB/c mice are a commonly used susceptible strain for L. donovani infection, which manifests with parasite replication primarily in the liver and spleen, mimicking human visceral leishmaniasis.[13][14]

-

Chagas Disease Model: Various mouse strains, including BALB/c and C57BL/6, can be used to model both the acute and chronic phases of T. cruzi infection.[15][16][17][18]

The Syrian golden hamster is also considered an excellent model for visceral leishmaniasis as it closely reproduces the clinicopathological features of the human disease.[19]

Protocol 1: Acute Oral Toxicity and Dose-Range Finding Study

The primary objective of this initial study is to identify a dose range that is well-tolerated and to determine the maximum tolerated dose (MTD). This protocol is adapted from the OECD Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure).[20][21]

Rationale: Establishing the safety profile is a mandatory prerequisite for efficacy studies. The "Up-and-Down" procedure is a statistically efficient method that minimizes animal usage while providing a robust estimate of the LD50 (median lethal dose) and identifying non-lethal doses.

3.1 Experimental Design

-

Animal Species: Female BALB/c mice (8-12 weeks old).

-

Housing: Animals should be housed individually with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[22]

-

Acclimatization: Minimum of 5 days before the study begins.

-

Starting Dose Selection: In the absence of prior data, a starting dose must be chosen. Studies on structurally related quinoline derivatives have explored oral doses ranging from 12.5 mg/kg to 50 mg/kg in mice for anti-parasitic efficacy.[11] A study on similar quinolin-4-yl-sulfanyl carboxylic acids reported LD50 values in mice ranging from 43 to 190 mg/kg.[23] Therefore, a conservative starting dose of 50 mg/kg is a scientifically justified starting point.

3.2 Step-by-Step Protocol

-

Compound Preparation: Prepare a homogenous suspension of the test compound in the selected vehicle (e.g., 0.5% CMC, 0.1% Tween 80 in sterile water). Ensure the concentration allows for a dosing volume of approximately 10 mL/kg.

-

Fasting: Fast animals overnight (with access to water) before dosing.

-

Dosing: Administer the starting dose (50 mg/kg) to a single mouse via oral gavage.

-

Observation (Initial 24 hours): Observe the animal closely for the first 30 minutes, then hourly for 4 hours, and then at 24 hours post-dosing for any signs of toxicity (e.g., changes in behavior, locomotion, convulsions, salivation, diarrhea, lethargy).

-

Dose Adjustment Logic:

-

If the animal survives: The next animal is dosed at a higher level (e.g., 100 mg/kg).

-

If the animal dies: The next animal is dosed at a lower level (e.g., 25 mg/kg).

-

-

Continuation: Continue this sequential dosing until at least three reversals in outcome (survival/death) are observed.

-

Observation (14 Days): All surviving animals are monitored daily for 14 days for delayed toxicity, and body weights are recorded on Days 0, 7, and 14.

-

Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized for gross necropsy.

Data Interpretation and Visualization

The results from the dose-range finding study will inform the dose selection for subsequent efficacy studies.

4.1 Data Presentation

| Dose (mg/kg) | Number of Animals | Outcome (Survival/Mortality) | Clinical Observations |

| 25 | e.g., 2 | 2/2 Survived | No adverse effects observed |

| 50 | e.g., 3 | 3/3 Survived | Mild, transient lethargy |

| 100 | e.g., 4 | 2/4 Survived | Lethargy, piloerection |

| 200 | e.g., 2 | 0/2 Survived | Severe lethargy, mortality |

Table 1: Example Data Summary for Acute Oral Toxicity Study.

4.2 Workflow Visualization

Caption: Workflow for Acute Toxicity and Dose-Range Finding.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis

Following the determination of a well-tolerated dose range, this protocol outlines an efficacy study. We will use the L. donovani BALB/c mouse model as an example.

Rationale: This study is designed to assess the anti-leishmanial activity of the compound by quantifying the reduction in parasite burden in target organs (liver and spleen) compared to an untreated control group and a standard-of-care control.

5.1 Experimental Design

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Infection: Intravenous (i.v.) injection of 1-2 x 10^7 L. donovani promastigotes.

-

Treatment Groups (n=5-8 mice per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC)

-

Group 2: Test Compound - Low Dose (e.g., 12.5 mg/kg)

-

Group 3: Test Compound - Medium Dose (e.g., 25 mg/kg)

-

Group 4: Test Compound - High Dose (MTD, e.g., 50 mg/kg)

-

Group 5: Positive Control (e.g., Miltefosine at 7.5 mg/kg)

-

-

Dosing Regimen: Oral administration once daily (q.d.) for 10 consecutive days, starting 7-14 days post-infection.

5.2 Step-by-Step Protocol

-

Infection: Infect all mice with L. donovani via the lateral tail vein.

-

Treatment Initiation: Begin the dosing regimen at day 7 post-infection. Administer the assigned treatment to each group daily for 10 days. Monitor animals for any signs of distress or toxicity.

-

Study Termination: One day after the final dose (Day 18 post-infection), humanely euthanize all animals.

-

Organ Harvest: Aseptically remove the liver and spleen from each mouse and record their weights.

-

Parasite Burden Quantification:

-

Homogenize a pre-weighed portion of the liver and the entire spleen in a suitable medium.

-

Prepare serial dilutions of the homogenates.

-

Culture the dilutions on NNN medium or a similar culture medium for 7-10 days at 26°C.

-

Count the number of viable promastigotes to determine the parasite load.

-

Calculate the parasite burden as Leishman-Donovan Units (LDU): (Number of amastigotes / number of host cell nuclei) x organ weight (in mg).

-

Efficacy Data Analysis and Visualization

6.1 Data Presentation

The primary endpoint is the percentage of parasite inhibition in the treated groups relative to the vehicle control group.

| Treatment Group | Dose (mg/kg, p.o., q.d. x 10) | Mean Liver LDU (± SEM) | % Inhibition (Liver) | Mean Spleen LDU (± SEM) | % Inhibition (Spleen) |

| Vehicle Control | - | e.g., 2500 ± 300 | - | e.g., 1800 ± 250 | - |

| Test Compound | 12.5 | e.g., 1875 ± 210 | 25% | e.g., 1440 ± 190 | 20% |

| Test Compound | 25 | e.g., 875 ± 150 | 65% | e.g., 720 ± 110 | 60% |

| Test Compound | 50 | e.g., 250 ± 80 | 90% | e.g., 180 ± 50 | 90% |

| Miltefosine | 7.5 | e.g., 125 ± 40 | 95% | e.g., 90 ± 30 | 95% |

Table 2: Example Efficacy Data in L. donovani Infected BALB/c Mice.

6.2 Efficacy Study Workflow Visualization

Caption: Workflow for an In Vivo Efficacy Study.

Conclusion and Future Directions

This guide provides a systematic and scientifically robust framework for determining the in vivo dosage and evaluating the preclinical efficacy of this compound. By following a logical progression from dose-range finding to a well-controlled efficacy study, researchers can generate reliable and reproducible data. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship and its efficacy in other relevant models, such as a chronic Chagas disease model, to fully characterize its therapeutic potential.

References

-

Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Available at: [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC). Available at: [Link]

-

Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. Semantic Scholar. Available at: [Link]

-

In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central (PMC). Available at: [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central (PMC). Available at: [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed Central (PMC). Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Efficacy of Orally Administered 2-Substituted Quinolines in Experimental Murine Cutaneous and Visceral Leishmaniases. ASM Journals. Available at: [Link]

-

Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). PubMed Central (PMC). Available at: [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central (PMC). Available at: [Link]

-

Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. ASM Journals. Available at: [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY. PubMed Central (PMC). Available at: [Link]

-

Leishmania Animal Models Used in Drug Discovery: A Systematic Review. MDPI. Available at: [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. Frontiers. Available at: [Link]

-

Animal models for exploring Chagas disease pathogenesis and supporting drug discovery. Clinical Microbiology Reviews. Available at: [Link]

-

Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Animal models of Chagas disease and their translational value to drug development. Expert Opinion on Drug Discovery. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

-

Formulation of poorly soluble compounds. European Medicines Agency (EMA). Available at: [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

-

Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. PubMed Central (PMC). Available at: [Link]

-

Overview and Approaches for Handling of Animal Models of Leishmaniasis. PubMed Central (PMC). Available at: [Link]

-

Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. Available at: [Link]

-

Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. PubMed Central (PMC). Available at: [Link]

-

Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection. Frontiers. Available at: [Link]

-

An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells. Frontiers. Available at: [Link]

-

Acute Toxicity by OECD Guidelines. SlideShare. Available at: [Link]

-

New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence. PLOS Neglected Tropical Diseases. Available at: [Link]

-

Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. Available at: [Link]

-

Chagas Disease Models. Creative Diagnostics. Available at: [Link]

-

In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani. ASM Journals. Available at: [Link]

-

Enhancing solubility and stability of poorly soluble drugs. LinkedIn. Available at: [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. PubMed Central (PMC). Available at: [Link]

-

Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available at: [Link]

-

Acute Oral Toxicity Study (OECD TG 425). Scribd. Available at: [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

Sources

- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 13. Frontiers | Understanding Resistance vs. Susceptibility in Visceral Leishmaniasis Using Mouse Models of Leishmania infantum Infection [frontiersin.org]

- 14. New insights into experimental visceral leishmaniasis: Real-time in vivo imaging of Leishmania donovani virulence | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Animal models for exploring Chagas disease pathogenesis and supporting drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | An Animal Model of Acute and Chronic Chagas Disease With the Reticulotropic Y Strain of Trypanosoma cruzi That Depicts the Multifunctionality and Dysfunctionality of T Cells [frontiersin.org]

- 18. Chagas Disease Models - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 19. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF DERIVATIVES (2-METHYL (PHENYL) -6-R-QUINOLIN-4- YL-SULPHANYL) CARBOXYLIC ACIDS [academia.edu]

Troubleshooting & Optimization

Technical Support Center: 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Prepared by the Office of Senior Application Scientists